molecular formula C12H15N3O B2958658 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol CAS No. 1269139-56-1

4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

Cat. No.: B2958658
CAS No.: 1269139-56-1
M. Wt: 217.272
InChI Key: HCRXIXPXMZASPX-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol is an organic compound that belongs to the class of triazole derivatives. It is characterized by the presence of a tert-butyl group attached to the phenol ring and a triazole ring at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol typically involves the reaction of 4-tert-butylphenol with 1,2,4-triazole under specific conditions. One common method is the Friedel-Crafts alkylation, where phenol is alkylated with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites . The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and product purity. The use of solid acid catalysts, such as zeolites, is preferred due to their reusability and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenolic hydrogen can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenol derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The phenolic group can participate in hydrogen bonding and electron transfer, while the triazole ring can interact with metal ions and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol is unique due to the combination of the phenolic and triazole functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-tert-butyl-2-(1,2,4-triazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-12(2,3)9-4-5-11(16)10(6-9)15-7-13-14-8-15/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRXIXPXMZASPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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